2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-pyrazol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANRMZFMQNMVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
The most common approach to synthesize 2-chloro-3-(1H-pyrazol-1-yl)pyrazine involves the reaction of 2,6-dichloropyrazine with pyrazole in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic aromatic substitution where one chlorine atom is replaced by the pyrazolyl group.
Typical Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Starting materials | 2,6-Dichloropyrazine, 1H-pyrazole |
| Base | Potassium carbonate or sodium hydride |
| Solvent | N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO) |
| Temperature | 50–100 °C |
| Reaction time | 2 hours to 5 hours |
| Reaction vessel | Sealed tube or vial |
| Workup | Dilution with ethyl acetate, washing with water and brine, drying over MgSO4 |
| Purification | Flash column chromatography or preparative HPLC |
| Yield | 7% to 31% depending on conditions and purification method |
Experimental Example 1
- To a vial, 2,6-dichloropyrazine (4.0 g, 26.9 mmol), 1H-pyrazole (1.8 g, 26.9 mmol), potassium carbonate (7.4 g, 53.7 mmol), and 10 mL of N,N-dimethylacetamide were added.
- The mixture was sealed and stirred at 50 °C for 2 hours.
- After cooling, the reaction mixture was diluted with ethyl acetate, washed with water, and concentrated under reduced pressure.
- The crude product was purified by flash chromatography (10–35% ethyl acetate in heptanes) to yield 1.51 g (31%) of this compound as a white solid.
- Characterization: ^1H NMR (400 MHz, DMSO-d6) showed expected aromatic signals; LCMS confirmed molecular ion at m/z 181 (M+H)^+.
Experimental Example 2
- Sodium hydride (0.15 g, 3.7 mmol) in DMSO (1.5 mL) was stirred with pyrazole (0.23 mL, 3.36 mmol) for 30 minutes.
- 2,6-Dichloropyrazine (0.5 g, 3.36 mmol) was added, and the mixture was stirred at room temperature for 30 minutes, then heated to 100 °C for 5 hours.
- The reaction was quenched with water, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
- The product was obtained in 7% yield with LCMS retention time 3.20 min and m/z 181 (M+H)^+.
Palladium-Catalyzed Cross-Coupling Methods
Method Overview
Alternative preparation involves palladium-catalyzed coupling of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine with amines or other nucleophiles, using palladium diacetate as catalyst and cesium carbonate as base under microwave irradiation in solvents like 1,4-dioxane and N,N-dimethylformamide (DMF).
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Catalyst | Palladium(II) acetate (Pd(OAc)2) |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |
| Base | Cesium carbonate |
| Solvent | 1,4-Dioxane / N,N-dimethylformamide (7:1) |
| Temperature | 110 °C (microwave irradiation) |
| Atmosphere | Argon (inert) |
| Reaction time | Overnight |
| Yield | 3% to 7% |
Experimental Example 3
- A mixture of 5-amino-N-(3,4-difluorophenyl)-3-methyl-1,2-thiazole-4-carboxamide (150 mg, 0.56 mmol), 2-chloro-6-(1H-pyrazol-1-yl)pyrazine (80 mg, 0.45 mmol), and cesium carbonate (417 mg, 1.28 mmol) was prepared in 4.5 mL dioxane/DMF (7:1).
- The mixture was purged with argon, then Pd(OAc)2 (13 mg, 0.06 mmol) and Xantphos (32 mg, 0.06 mmol) were added.
- The sealed vial was heated at 110 °C overnight under microwave irradiation.
- After cooling, volatiles were removed, and the crude product was purified by preparative HPLC to afford 18 mg (7% yield) of the coupled product.
Experimental Example 4
- Similar conditions were used with 5-amino-N-(4-chloro-3-fluorophenyl)-3-methyl-1,2-thiazole-4-carboxamide and 2-chloro-6-(1H-pyrazol-1-yl)pyrazine.
- The product was obtained in 3% yield after purification by preparative HPLC.
Additional Notes on Reaction Optimization and Purification
- The reaction yields from direct nucleophilic substitution are moderate (up to 31%), and purification typically involves flash column chromatography or preparative HPLC to achieve high purity.
- Use of sealed tubes and controlled temperatures (50–100 °C) improves reaction efficiency.
- Microwave irradiation in palladium-catalyzed coupling can accelerate reactions but may result in lower yields.
- Bases like potassium carbonate and cesium carbonate are preferred for their ability to deprotonate pyrazole and facilitate substitution.
- Solvents such as N,N-dimethylacetamide and DMSO provide good solubility and reaction medium for these heterocyclic substitutions.
This detailed analysis synthesizes experimental data and reaction conditions from multiple research reports and patent literature, providing a comprehensive guide to the preparation of this compound. The methods focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, with practical notes on yields, purification, and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine and pyrazole derivatives, which can have different functional groups attached, enhancing their utility in further chemical synthesis and applications .
Scientific Research Applications
Synthesis of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
The synthesis of this compound typically involves the reaction of pyrazole derivatives with chlorinated pyrazines. Various methods have been reported, including:
- Direct Chlorination : Utilizing chlorinating agents to introduce chlorine into the pyrazine ring.
- Coupling Reactions : Employing coupling strategies between pyrazole and chlorinated pyridine derivatives.
Medicinal Chemistry
Recent studies highlight the role of this compound as a scaffold for developing novel pharmaceuticals. Its derivatives have shown promise in:
- Anticancer Activity : Compounds based on this structure have been reported to inhibit specific kinases involved in cancer progression, such as c-Met. For instance, a derivative demonstrated potent inhibition with an IC50 value of 0.005 µM against c-Met kinases, making it a candidate for cancer treatment .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Agricultural Applications
This compound and its derivatives are also explored as potential pesticides and herbicides due to their efficacy in targeting specific biological pathways in pests while minimizing harm to non-target organisms.
Case Study: Anticancer Properties
A study published in a prominent journal reported the synthesis and evaluation of several derivatives of this compound for their anticancer properties. The lead compound demonstrated selective inhibition of c-Met, leading to reduced tumor growth in preclinical models .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of this compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting a viable alternative for treating infections .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Key Features :
- Chlorine substituent : Enhances reactivity for further functionalization.
- Pyrazole moiety : Introduces hydrogen-bonding capacity and modulates steric bulk.
Structural Analogues
Substituent Variations on Pyrazine Core
Pyrazine Derivatives with Aryl Substituents
- 3-(4-Chlorophenyl)-2-chloropyrazine (): Exhibits planar aromaticity, favoring π-π stacking interactions in crystallography.
- Imidazo[1,2-a]pyrazines (): Fused systems show improved binding to kinase hinge regions (e.g., FGFR1 inhibition via hydrogen bonding with Gly28 and Cys106).
Physicochemical Properties
†Based on analogous pyrazine synthesis yields in .
FGFR1 Inhibition ()
- Pyrazole Substituent Impact :
- Methyl groups (e.g., compound 17): IC50 = 85 nM (optimal steric fit).
- Bulkier acyl groups (e.g., compound 24): >40% inhibition loss due to steric clash.
Antimicrobial and Anticancer Activity
Biological Activity
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is a compound of increasing interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
- Chemical Formula : C7H6ClN3
- CAS Number : 1209459-17-5
- Molecular Weight : 169.60 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The compound's structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various pyrazine derivatives, including this compound, against a range of pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
In vitro studies have demonstrated that this compound can inhibit viral replication. Specifically, it has been tested against viruses such as the measles virus and influenza virus, showing a reduction in viral load.
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens. Inhibition of DHODH can lead to reduced proliferation of certain viruses and cancer cells.
Study on Antiviral Properties
A recent study investigated the efficacy of this compound in inhibiting measles virus replication. The compound was found to significantly reduce viral titers in infected cell cultures, suggesting its potential as an antiviral agent .
Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of combining this compound with other antimicrobial agents. The combination therapy demonstrated enhanced efficacy against resistant strains of bacteria, highlighting its potential role in multidrug resistance scenarios .
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-chloro-3-(1H-pyrazol-1-yl)pyrazine?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach (e.g., ) uses 3-chloropyrazine derivatives reacted with pyrazole under reflux in polar aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃). Post-synthesis purification employs silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization. Key parameters include temperature control (~80–100°C) and stoichiometric ratios (1:1.2 pyrazine:pyrazole) to minimize side products like di-substituted analogs .
Q. How can spectroscopic techniques validate the purity and structure of this compound?
- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyrazine protons) and δ 7.5–8.0 ppm (pyrazole protons) confirm aromaticity. Chlorine’s electron-withdrawing effect deshields adjacent carbons (~140–150 ppm in ¹³C NMR) .
- HRMS : Molecular ion [M+H]⁺ at m/z 195.05 (calculated for C₇H₅ClN₅) ensures correct mass .
- IR : Absorbance at 680–700 cm⁻¹ (C–Cl stretch) and 1500–1600 cm⁻¹ (aromatic C=C/C=N) validates functional groups .
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound is soluble in DMSO, DMF, and dichloromethane but sparingly soluble in water. Stability studies () indicate decomposition at >150°C or prolonged exposure to UV light. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ring expansion) impact biological activity?
- Halogen Effects : Replacing Cl with F () increases electronegativity, enhancing receptor binding in neurological targets (e.g., serotonin receptors) but reduces lipophilicity.
- Ring Expansion : Adding a triazole () improves metabolic stability but may sterically hinder target interactions.
- Data-Driven Example : 2-Chloro-3-(1H-1,2,4-triazol-3-yl)pyrazine () showed 10× higher kinase inhibition than the parent compound in preliminary assays .
Q. What computational strategies predict binding modes and pharmacokinetics?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with adenosine A₂A receptors (common pyrazine targets). Pyrazole’s nitrogen acts as a hydrogen bond donor, while chlorine enhances hydrophobic contacts .
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.1) but high plasma protein binding (>90%), necessitating structural tweaks for CNS penetration .
Q. How can contradictory data on reaction yields or bioactivity be resolved?
- Case Study : Discrepancies in Suzuki coupling yields (40–70%) may stem from catalyst loading (Pd(PPh₃)₄ at 2–5 mol%) or boronic acid purity. Replicate reactions under controlled conditions (e.g., anhydrous solvents, degassed systems) .
- Bioactivity Variability : Differences in cell-based assays (e.g., IC₅₀ values) may arise from cell line heterogeneity (HEK293 vs. SH-SY5Y). Validate using orthogonal assays (e.g., SPR, isothermal titration calorimetry) .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis () for faster reaction times and higher yields.
- Characterization : Combine X-ray crystallography () with DFT calculations to resolve ambiguous stereochemistry.
- Bioactivity Testing : Use 3D tumor spheroids (vs. monolayer cultures) to better mimic in vivo conditions for anticancer studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
